4-(4-tert-Butylphenyl)benzonitrile
Overview
Description
4-(4-tert-Butylphenyl)benzonitrile is an organic compound that belongs to the family of benzene derivatives. It is characterized by the presence of a nitrile group attached to a biphenyl structure, with a tert-butyl group at the para position of one of the phenyl rings. This compound is known for its applications in various fields, including the manufacturing of electronic devices as a flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-Butylphenyl)benzonitrile typically involves the reaction of 4-tert-butylbenzene with a suitable nitrile source under specific conditions. One common method is the Friedel-Crafts acylation followed by dehydration to introduce the nitrile group. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a nitrile source like cyanogen bromide (BrCN).
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-tert-Butylphenyl)benzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The tert-butyl group can undergo oxidation to form corresponding alcohols or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst (FeCl3 or AlCl3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated derivatives or nitro derivatives.
Reduction: Corresponding amines.
Oxidation: Alcohols or carboxylic acids.
Scientific Research Applications
4-(4-tert-Butylphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Widely used as a flame retardant in the manufacturing of electronic devices such as computers, televisions, and mobile phones.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylphenyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
4-tert-Butylbenzonitrile: A simpler analog with a single phenyl ring and a nitrile group.
4-tert-Butylbiphenyl: Lacks the nitrile group but has a similar biphenyl structure.
4-tert-Butylphenylacetonitrile: Contains an additional methylene group between the phenyl ring and the nitrile group.
Uniqueness: 4-(4-tert-Butylphenyl)benzonitrile is unique due to the presence of both the tert-butyl group and the nitrile group on a biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGBTJTEXAETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602502 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192699-51-7 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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